molecular formula C8H9F3N2O5S B11808741 (R)-Methyl 3-(1H-pyrazol-1-yl)-2-(((trifluoromethyl)sulfonyl)oxy)propanoate

(R)-Methyl 3-(1H-pyrazol-1-yl)-2-(((trifluoromethyl)sulfonyl)oxy)propanoate

Cat. No.: B11808741
M. Wt: 302.23 g/mol
InChI Key: FQFBBOQVVGUWMK-ZCFIWIBFSA-N
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Description

®-Methyl 3-(1H-pyrazol-1-yl)-2-(((trifluoromethyl)sulfonyl)oxy)propanoate is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a pyrazole ring, a trifluoromethylsulfonyl group, and a propanoate ester, making it a subject of interest in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Methyl 3-(1H-pyrazol-1-yl)-2-(((trifluoromethyl)sulfonyl)oxy)propanoate typically involves multiple steps, starting from readily available precursors. One common route includes the formation of the pyrazole ring through cyclization reactions, followed by the introduction of the trifluoromethylsulfonyl group via sulfonylation reactions. The final step often involves esterification to form the propanoate ester. Reaction conditions such as temperature, solvent, and catalysts are carefully optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Industrial methods also focus on minimizing waste and optimizing the use of reagents to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

®-Methyl 3-(1H-pyrazol-1-yl)-2-(((trifluoromethyl)sulfonyl)oxy)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: The trifluoromethylsulfonyl group can be substituted with other nucleophiles, resulting in diverse products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of functionalized derivatives.

Scientific Research Applications

Chemistry

In chemistry, ®-Methyl 3-(1H-pyrazol-1-yl)-2-(((trifluoromethyl)sulfonyl)oxy)propanoate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology

Biologically, this compound is studied for its potential as a bioactive molecule. Researchers investigate its interactions with various biological targets to understand its effects and potential therapeutic applications.

Medicine

In medicine, ®-Methyl 3-(1H-pyrazol-1-yl)-2-(((trifluoromethyl)sulfonyl)oxy)propanoate is explored for its potential as a pharmaceutical agent. Its ability to interact with specific enzymes and receptors makes it a candidate for drug development, particularly in areas like anti-inflammatory and anticancer therapies.

Industry

Industrially, this compound finds applications in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for use in coatings, adhesives, and other high-performance products.

Mechanism of Action

The mechanism of action of ®-Methyl 3-(1H-pyrazol-1-yl)-2-(((trifluoromethyl)sulfonyl)oxy)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethylsulfonyl group plays a crucial role in binding to these targets, leading to the modulation of biological pathways. This interaction can result in various effects, such as inhibition of enzyme activity or alteration of receptor signaling, depending on the specific target and context.

Properties

Molecular Formula

C8H9F3N2O5S

Molecular Weight

302.23 g/mol

IUPAC Name

methyl (2R)-3-pyrazol-1-yl-2-(trifluoromethylsulfonyloxy)propanoate

InChI

InChI=1S/C8H9F3N2O5S/c1-17-7(14)6(5-13-4-2-3-12-13)18-19(15,16)8(9,10)11/h2-4,6H,5H2,1H3/t6-/m1/s1

InChI Key

FQFBBOQVVGUWMK-ZCFIWIBFSA-N

Isomeric SMILES

COC(=O)[C@@H](CN1C=CC=N1)OS(=O)(=O)C(F)(F)F

Canonical SMILES

COC(=O)C(CN1C=CC=N1)OS(=O)(=O)C(F)(F)F

Origin of Product

United States

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